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Compound of Interest

Compound Name: 2-(1-Hydroxyethyl) Promazine-d4

Cat. No.: B15293808 Get Quote

An In-Depth Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(1-Hydroxyethyl) Promazine-d4 is the deuterated form of 2-(1-Hydroxyethyl) Promazine, a

metabolite of the phenothiazine antipsychotic drug Promazine and the related tranquilizer

Acepromazine. Stable isotope-labeled compounds, such as this deuterated analog, are critical

tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal

standards for quantitative bioanalysis using mass spectrometry, allowing for precise and

accurate measurements of the unlabeled drug or metabolite in biological matrices. This guide

provides a comprehensive overview of the core technical information related to 2-(1-
Hydroxyethyl) Promazine-d4, including its physicochemical properties, a proposed synthetic

strategy, metabolic pathways of its parent compound, and detailed experimental protocols for

its use in bioanalytical applications.

Physicochemical Properties
The fundamental properties of 2-(1-Hydroxyethyl) Promazine-d4 are summarized in the table

below. This data is essential for the accurate preparation of standards and for mass

spectrometry-based analysis.
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Property Value Source

Chemical Name

10-[3-(Dimethylamino)propyl]-

α-methyl-10H-phenothiazine-2-

methanol-d4

[1]

CAS Number 73644-43-6 (unlabeled) [1]

Molecular Formula C₁₉H₂₀D₄N₂OS [1]

Molecular Weight 332.5 g/mol [1]

Synthesis and Isotopic Labeling
While a specific, published synthetic protocol for 2-(1-Hydroxyethyl) Promazine-d4 is not

readily available, a general strategy for the synthesis of deuterated phenothiazine analogs can

be proposed based on established chemical methodologies. Deuterium labels are typically

introduced into a molecule using a deuterated reducing agent, such as lithium aluminum

deuteride (LAD), to reduce a suitable precursor.

A plausible synthetic route would involve the reduction of an appropriate ester or ketone

precursor. For example, a methyl ester on the side chain of the phenothiazine core could be

reduced with LAD to introduce two deuterium atoms. The following diagram illustrates a

generalized workflow for the synthesis of a deuterated phenothiazine metabolite.
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Generalized Synthesis Workflow
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Caption: Generalized workflow for the synthesis of deuterated phenothiazines.

Metabolism of Promazine
2-(1-Hydroxyethyl) Promazine is a product of the metabolism of Promazine. The metabolic

pathways of Promazine are complex and involve several enzymatic reactions, primarily

mediated by cytochrome P450 (CYP) isoforms in the liver. The major metabolic routes include
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N-demethylation, sulfoxidation, and hydroxylation. The formation of 2-(1-Hydroxyethyl)

Promazine occurs via the metabolism of the ethyl side chain of the phenothiazine ring system.

The following diagram illustrates the key metabolic pathways of Promazine.
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Caption: Simplified metabolic pathways of Promazine.

Pharmacological Action and Signaling Pathways of
Promazine
The pharmacological effects of Promazine, the parent compound of 2-(1-Hydroxyethyl)

Promazine, are attributed to its antagonism of various neurotransmitter receptors in the central

nervous system. The antipsychotic effects are primarily mediated through the blockade of

dopamine D2 receptors. Additionally, Promazine exhibits antagonist activity at serotonin (5-

HT₂), muscarinic, α₁-adrenergic, and histamine H₁ receptors, which contributes to its broad

pharmacological profile and side effects.[2]

The signaling pathways affected by Promazine are complex, but the primary mechanism

involves the modulation of dopamine-mediated signaling cascades. The following diagram

illustrates the antagonistic action of Promazine on key receptors.
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Promazine Receptor Antagonism

Promazine

Dopamine D2 Receptor

Blocks

Serotonin 5-HT2A Receptor

Blocks

Muscarinic M1 Receptor

Blocks

α1-Adrenergic Receptor

Blocks

Histamine H1 Receptor

Blocks

Click to download full resolution via product page

Caption: Promazine's mechanism of action via receptor antagonism.

Analytical Methods and Experimental Protocols
2-(1-Hydroxyethyl) Promazine-d4 is primarily used as an internal standard in liquid

chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of its

unlabeled counterpart in biological samples. The use of a stable isotope-labeled internal

standard is considered the gold standard in bioanalysis as it effectively corrects for variations in

sample preparation, chromatography, and ionization.[3]

Representative Bioanalytical Workflow
The following diagram outlines a typical workflow for a bioanalytical method using a deuterated

internal standard.
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Bioanalytical Workflow with Deuterated Internal Standard

Biological Sample
(e.g., Plasma, Urine)

Spike with
2-(1-Hydroxyethyl) Promazine-d4

(Internal Standard)

Sample Preparation
(e.g., Protein Precipitation,

Solid Phase Extraction)

LC-MS/MS Analysis

Quantification
(Ratio of Analyte to Internal Standard)

Click to download full resolution via product page

Caption: Typical workflow for bioanalysis using a deuterated internal standard.

Detailed Experimental Protocol: LC-MS/MS Method
The following is a representative protocol for the quantification of 2-(1-Hydroxyethyl) Promazine

in a biological matrix, using 2-(1-Hydroxyethyl) Promazine-d4 as an internal standard.

1. Preparation of Stock and Working Solutions:

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 2-(1-Hydroxyethyl) Promazine

in methanol.
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Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 2-(1-Hydroxyethyl)
Promazine-d4 in methanol.

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50

methanol:water to create calibration standards and quality control (QC) samples. Prepare a

working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the

same diluent.

2. Sample Preparation (Protein Precipitation):

To 100 µL of the biological sample (plasma or urine), calibration standard, or QC sample in a

microcentrifuge tube, add 20 µL of the internal standard working solution.

Add 300 µL of cold acetonitrile to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:
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Parameter Condition

LC System

High-performance liquid chromatography

(HPLC) or Ultra-high performance liquid

chromatography (UHPLC) system

Column
C18 reverse-phase column (e.g., 2.1 x 50 mm,

1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient
A suitable gradient to achieve separation (e.g.,

5% to 95% B over 5 minutes)

Flow Rate 0.3 mL/min

Injection Volume 5 µL

Mass Spectrometer Triple quadrupole mass spectrometer

Ionization Mode Positive electrospray ionization (ESI+)

MRM Transitions

To be determined by infusion of the analyte and

internal standard. For example: - 2-(1-

Hydroxyethyl) Promazine: [M+H]⁺ > fragment

ion - 2-(1-Hydroxyethyl) Promazine-d4: [M+H]⁺

> corresponding fragment ion

4. Data Analysis:

Quantification is performed by calculating the peak area ratio of the analyte to the internal

standard.

A calibration curve is constructed by plotting the peak area ratios of the calibration standards

against their known concentrations.

The concentrations of the analyte in the unknown samples are determined from the

calibration curve using linear regression.
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Conclusion
2-(1-Hydroxyethyl) Promazine-d4 is an indispensable tool for the accurate quantification of its

unlabeled metabolite in preclinical and clinical studies. This guide has provided a detailed

overview of its key characteristics, a plausible synthetic approach, the metabolic context of its

parent compound, and a representative bioanalytical protocol. While specific experimental data

for the deuterated compound itself is limited in the public domain, the principles and

methodologies described herein are based on well-established practices in drug metabolism

and bioanalysis, providing a solid foundation for researchers in the field. The use of such stable

isotope-labeled standards is a regulatory expectation and a scientific necessity for robust and

reliable bioanalytical data.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15293808?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

